Antiviral Potency of Pterodondiol-Containing Fraction (C8) Against Influenza A Virus
The pterodondiol-containing fraction (C8), comprising pterodontic acid and pterodondiol, exhibits broad-spectrum anti-influenza A virus activity with half maximal inhibitory concentration (IC50) values ranging from 19.9 to 91.4 µg/mL across multiple human and avian influenza strains, including H1N1 and H3N2 subtypes [1]. This quantitative antiviral efficacy is mechanistically linked to pterodondiol's contribution to the fraction's TLR7/MyD88/TRAF6/NF‑κB pathway inhibition at concentrations of 100–150 µg/mL [1].
| Evidence Dimension | Antiviral IC50 against Influenza A virus (H1N1/H3N2) |
|---|---|
| Target Compound Data | 19.9–91.4 µg/mL (C8 fraction containing pterodondiol + pterodontic acid) |
| Comparator Or Baseline | No direct comparator data available for isolated pterodondiol in this assay |
| Quantified Difference | Not applicable (fraction data only) |
| Conditions | MDCK cells infected with human and avian influenza A viruses; CPE inhibition assay |
Why This Matters
This quantitative antiviral range provides a benchmark for researchers evaluating pterodondiol-containing fractions as starting points for anti-influenza drug discovery.
- [1] Wang Y, et al. An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway. Mol Med Rep. 2018;18(1):523-531. View Source
